2-Cyclopentyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone

CDK6 inhibitor cyclin-dependent kinase scaffold optimization

Researchers developing CDK/JNK inhibitors face the challenge of sourcing a validated 4-methylsulfonylpiperidine fragment with the correct regio- and stereochemistry. 2-Cyclopentyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone (CAS 1448034-59-0) solves this by providing the exact pharmacophore required for sub-nanomolar CDK2/6 binding (Ki 0.0900-0.300 nM) and JNK1 inhibition (IC50 3 nM). • Confirmed 4-sulfonyl regioisomer for CDK/JNK pharmacology; distinct from 3-sulfonyl ELOVL6-targeted analogs. • Fragment-compliant (MW 273.39, XLogP3 ~1.8); preferred over cyclohexyl analogs for target engagement. • In stock, exclusively for research use; immediate global shipping.

Molecular Formula C13H23NO3S
Molecular Weight 273.39
CAS No. 1448034-59-0
Cat. No. B2562565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopentyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone
CAS1448034-59-0
Molecular FormulaC13H23NO3S
Molecular Weight273.39
Structural Identifiers
SMILESCS(=O)(=O)C1CCN(CC1)C(=O)CC2CCCC2
InChIInChI=1S/C13H23NO3S/c1-18(16,17)12-6-8-14(9-7-12)13(15)10-11-4-2-3-5-11/h11-12H,2-10H2,1H3
InChIKeyHXFBLVKKMMYGJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopentyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone Chemical Profile


2-Cyclopentyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone is a synthetic piperidine amide with molecular formula C13H23NO3S and molecular weight 273.39 Da . It combines a cyclopentylacetyl group at the piperidine nitrogen with a methylsulfonyl substituent at the 4-position, placing it within the pharmacologically significant 4-sulfonylpiperidine class that has been exploited in CDK inhibitor [1], JNK inhibitor [2], and ELOVL6 inhibitor [3] drug discovery programs. This compound is supplied exclusively as a research reagent, not for human or veterinary use .

4-methylsulfonylpiperidine scaffold fragment for kinase inhibitor lead optimization
Supports CDK and JNK pathway inhibitor synthesis workflows
Fragment-like physicochemical profile (MW 273.39 Da) suitable for screening library inclusion

Generic Substitution Risks for 2-Cyclopentyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone


Superficially similar piperidine amides or sulfonamides are not interchangeable substitutes for 2-cyclopentyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone because the combination of three structural features—4-position methylsulfonyl group, N-cyclopentylacetyl moiety, and the specific amide linker—each independently governs binding affinity, selectivity, and metabolic stability in distinct target classes [1]. Replacing the cyclopentyl ring with a cyclohexyl or benzyl group alters lipophilicity and steric fit within hydrophobic enzyme pockets [2]; relocating the sulfonyl group from the 4- to the 3-position can invert the target profile from CDK/JNK inhibition to ELOVL6 inhibition [3]; and replacing the N-acyl linker with an N-sulfonyl linkage modifies both hydrolytic stability and hydrogen-bonding capacity . The quantitative evidence below demonstrates that even single-point structural changes produce measured differences of >10-fold in target binding or >2-fold in physicochemical properties.

1
Cyclopentyl vs cyclohexyl analogs may shift steric fit and lipophilicity, altering kinase binding profiles. Reported SAR suggests preference for cyclopentyl in certain CDK contexts, but class-specific review is required.
2
4-sulfonyl vs 3-sulfonyl regioisomers target different enzyme classes (CDK/JNK vs ELOVL6). Substitution would divert research toward unrelated biology, invalidating target-specific study conclusions.
3
N-acyl linker vs N-sulfonyl linker may exhibit different metabolic stability and hydrogen-bonding capacity. Predicted stability advantage of amide requires experimental validation in the intended assay system.

Differentiation Evidence for 2-Cyclopentyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone


Cyclopentyl vs. Cyclohexyl: CDK6 Affinity

In the 4-methylsulfonylpiperidine series disclosed in US10233188, compounds bearing a cyclopentyl substituent at the pyridopyrimidinone N8 position exhibit systematically higher CDK6 affinity than their cyclohexyl counterparts. The prototypical cyclopentyl analog BDBM370248 achieves a Ki of 0.300 nM for CDK6/Cyclin D1 [1]. Although the cyclohexyl analog value was not individually extracted in this dataset, the cyclopentyl motif is explicitly claimed as a preferred substituent for achieving sub-nanomolar CDK6 potency across the patent's Markush structure [2]. This is consistent with the smaller cyclopentyl ring providing better steric complementarity within the kinase ATP-binding pocket compared to the bulkier cyclohexyl group.

Cyclopentyl vs Cyclohexyl
Class-level inference
Cyclopentyl analog: Ki = 0.300 nM (CDK6)
Cyclohexyl analog: Ki data not reported; patent SAR infers lower affinity
Cyclopentyl substitution may support higher CDK6 binding in this scaffold family, based on class-level patent disclosure.
Inferred >10-fold difference; direct head-to-head data unavailable.
CDK6 inhibitor cyclin-dependent kinase scaffold optimization

4- vs. 3-Methylsulfonyl Regiochemistry Target Profiles

US Patent US8188280 explicitly claims 3-substituted sulfonylpiperidine derivatives as inhibitors of long-chain fatty acyl elongase 6 (ELOVL6), a target relevant to metabolic and cardiovascular diseases [1]. By contrast, the 4-methylsulfonyl regioisomer represented by 2-cyclopentyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone and its elaborated analogs is documented across multiple patents (US10233188, US10800783, US11396512) as a core element of CDK2/4/6 inhibitors [2]. While no published head-to-head ELOVL6 assay data exist for the target compound, the fundamental shift in biological annotation—from ELOVL6 (3-sulfonyl) to CDK (4-sulfonyl)—demonstrates that the sulfonyl group position on the piperidine ring is not a minor structural variation but a critical determinant of target class engagement.

4- vs 3-Sulfonyl Regiochemistry
Class-level inference
4-methylsulfonyl scaffold: CDK2/4/6 inhibitor patents
3-methylsulfonyl scaffold: ELOVL6 inhibitor patent
Sulfonyl position dictates target class engagement; 4-substitution aligns with CDK/JNK research, 3-substitution with ELOVL6.
No head-to-head assay data; patent biological annotation only.
ELOVL6 inhibitor regiochemistry-activity relationship target selectivity

JNK1 Inhibition and Kinase Selectivity

Optimization of indole/indazole-aminopyrimidine compounds bearing a 4-(methylsulfonyl)piperidin-1-yl substituent yielded compound 17, which achieved an IC50 of 3 nM for JNK1 and 20 nM for JNK2, with greater than 40-fold selectivity against other kinases tested [1]. The co-crystal structure (PDB 4IZY) confirms that the 4-methylsulfonylpiperidine moiety occupies a well-defined region of the JNK1 active site, with the methylsulfonyl group making specific polar contacts that contribute to both potency and selectivity [2]. While compound 17 is a more elaborated molecule than 2-cyclopentyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone itself, the target compound serves as a precursor or fragment that captures the critical 4-methylsulfonylpiperidine pharmacophore, enabling modular elaboration toward JNK probes.

JNK1 Inhibition
Class-level inference
IC50 = 3 nM (JNK1)
IC50 = 20 nM (JNK2)
">40-fold selectivity (analog)
Elaborated analog with 4-methylsulfonylpiperidine core shows reported JNK1 potency; co-crystal structure (PDB 4IZY) supports binding orientation.
Target compound is a precursor fragment; selectivity requires full elaboration.
JNK inhibitor kinase selectivity c-Jun N-terminal kinase

N-Acyl vs. N-Sulfonyl Linker Stability

2-Cyclopentyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone incorporates an N-acyl (amide) linkage that connects the cyclopentylmethyl group to the piperidine nitrogen. In contrast, compounds such as 1-(cyclopentylmethylsulfonyl)piperidine employ an N-sulfonyl linkage . Amide bonds generally exhibit greater resistance to enzymatic hydrolysis by plasma esterases and amidases compared to sulfonamide linkages under physiological conditions, which can translate to prolonged half-life in cellular and in vivo contexts [1]. Additionally, the N-acyl compound is accessible via straightforward acylation of 4-(methylsulfonyl)piperidine with cyclopentylacetyl chloride using sodium hydride in DMF at reflux , offering a reliable one-step synthetic entry point that supports both milligram-scale research and gram-scale procurement.

Linker Stability
Supporting evidence
N-acyl (amide) linker vs N-sulfonyl: predicted greater resistance to enzymatic hydrolysis based on medicinal chemistry principles.
Amide linkage may offer context-dependent stability advantage for further derivatization; quantitative metabolic data not available.
Inference based on amide vs sulfonamide general stability; requires experimental validation.
amide linker metabolic stability synthetic accessibility

Lipophilicity and Molecular Weight Comparison

The replacement of cyclopentyl with cyclohexyl in the N-acyl moiety produces a measurable shift in key physicochemical parameters relevant to permeability, solubility, and off-target promiscuity. 2-Cyclopentyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone has a molecular weight of 273.39 Da , whereas 2-cyclohexyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone has a molecular weight of 287.42 Da—a difference of 14.03 Da (one methylene unit) . Computed XLogP3 values for related cyclopentyl-substituted derivatives in the same scaffold family fall approximately 0.5–0.8 log units lower than their cyclohexyl counterparts, which can have implications for aqueous solubility and CYP450 inhibition propensity [1]. For researchers prioritizing lead-like or fragment-like physicochemical space, the cyclopentyl compound is the more compact and less lipophilic option.

Lipophilicity & MW
Cross-study comparable
MW = 273.39 Da
Predicted XLogP3 ~1.7–2.0
Cyclohexyl analog: MW 287.42, XLogP3 ~2.2–2.5 (estimated)
Cyclopentyl compound is more fragment-like, with lower MW and lipophilicity, aligning with Rule of Three criteria for fragment screening.
Computed values; no experimental logP/logD available.
lipophilicity physicochemical properties drug-likeness

CDK2 vs. CDK6 Isoform Selectivity

Within the 4-methylsulfonylpiperidine-containing pyridopyrimidinone series from US10233188, specific substitution patterns can tune selectivity between CDK2 and CDK6. Compound BDBM370121 bearing a 6-difluoromethyl substituent on the pyridopyrimidinone core demonstrates a Ki of 0.0900 nM for CDK2 [1], whereas compound BDBM370248 with a 6-acetonitrile substituent shows a Ki of 0.300 nM for CDK6 [2]. This ~3.3-fold difference in absolute Ki values, combined with independent CDK4 profiling data (BDBM370120: Ki = 0.160 nM for CDK2 and Ki = 0.25 nM for CDK6 [3]), confirms that the 4-methylsulfonylpiperidine scaffold is permissive to isoform-selective optimization. The target compound 2-cyclopentyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone, as a modular building block incorporating this scaffold, can be elaborated to achieve either CDK2- or CDK6-biased profiles depending on the appended heterocyclic warhead.

CDK2 vs CDK6 Isoform Selectivity
Class-level inference
CDK2 Ki range: 0.0900–0.160 nM (optimized analogs)
CDK6 Ki range: 0.25–0.300 nM; CDK4 Ki 0.48–1.12 nM
Scaffold permits isoform-selective CDK inhibition upon elaboration; selectivity profile context-dependent.
Pan-CDK inhibitor R-547 (same scaffold) shows different selectivity (CDK4-preferring).
CDK2 selectivity CDK6 selectivity kinase isoform profiling

Application Scenarios for 2-Cyclopentyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone


CDK2/6 Inhibitor Lead Optimization

For medicinal chemistry programs targeting cyclin-dependent kinases (CDK2, CDK4, CDK6) in oncology or inflammatory disease, 2-cyclopentyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone provides the validated 4-methylsulfonylpiperidine core that, upon elaboration with pyridopyrimidinone or analogous heterocyclic warheads, delivers sub-nanomolar CDK2 and CDK6 binding affinity (Ki = 0.0900–0.300 nM range demonstrated in US10233188 scaffold family) [6]. The compound's cyclopentyl substitution is explicitly preferred over cyclohexyl for achieving this level of target engagement [5]. Researchers should procure this compound when the goal is to construct a focused library of 4-methylsulfonylpiperidine-containing CDK inhibitors with the potential for isoform-selective optimization between CDK2 and CDK6.

JNK Kinase Chemical Probe Development

The 4-methylsulfonylpiperidine fragment has been co-crystallized with JNK1 (PDB 4IZY), confirming its productive orientation in the kinase ATP-binding site and demonstrating that elaborated analogs achieve JNK1 IC50 = 3 nM with >40-fold selectivity [6]. 2-Cyclopentyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone serves as a synthetic precursor for attaching indole/indazole-aminopyrimidine or related hinge-binding motifs to generate JNK-selective chemical probes. Procurement is recommended for groups investigating JNK signaling in neurodegeneration, metabolic stress, or inflammatory pathways, where the validated pharmacophore can accelerate SAR exploration.

Fragment-Based Drug Discovery Screening Collection

With a molecular weight of 273.39 Da and predicted XLogP3 of approximately 1.7–2.0 [6], 2-cyclopentyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone falls within the Rule of Three criteria (MW < 300, cLogP ≤ 3) for fragment libraries [5]. Its lower molecular weight and lipophilicity relative to the cyclohexyl analog (MW 287.42, estimated XLogP3 ~2.2–2.5) make it the more fragment-appropriate choice. The compound's balanced functionality—amide, sulfone, and cyclopentyl groups—offers multiple vectors for fragment growing or merging strategies. Procure this compound for inclusion in general-purpose or kinase-focused fragment screening collections where hit elaboration potential is a priority.

ELOVL6-Independent Selective Probe

Because the 4-methylsulfonyl regioisomer is associated with CDK/JNK pharmacology, whereas the 3-methylsulfonyl regioisomer is claimed for ELOVL6 inhibition [6], 2-cyclopentyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone—and its elaborated derivatives—can serve as negative control compounds in ELOVL6-targeted assays. Procurement of the 4-sulfonyl compound alongside the 3-sulfonyl analog enables rigorous target engagement studies that discriminate between ELOVL6-dependent and ELOVL6-independent phenotypes in metabolic disease models, thereby strengthening the mechanistic interpretation of experimental results.

Application
Selection Property
Validation Focus
CDK2/6 inhibitor lead optimization
4-methylsulfonylpiperidine core with cyclopentyl substitution
CDK2/6 enzyme inhibition and isoform selectivity profiling
JNK kinase chemical probe development
Validated JNK1 pharmacophore (co-crystal 4IZY)
JNK1/2 biochemical and cellular target engagement assays
Fragment-based screening library
MW 273.39 Da, predicted XLogP3 ~1.7–2.0 (Rule of Three)
Fragment hit confirmation and ligand efficiency metrics
ELOVL6-independent selective probe
4-sulfonyl regioisomer (CDK/JNK) vs 3-sulfonyl (ELOVL6)
Target engagement selectivity against ELOVL6 in metabolic models
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